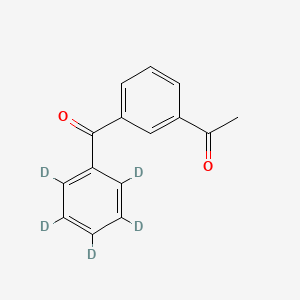

3-Acetylbenzophenone-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetylbenzophenone-d5 is a biochemical used for proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of 3-Acetylbenzophenone, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former . The InChI string representation of 3-Acetylbenzophenone is InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 .

Wissenschaftliche Forschungsanwendungen

1. Applications in Synthesis of Isoindole Derivatives

3-Acetylbenzophenone has been utilized in the synthesis of isoindole derivatives. Nan'ya, Fujii, and Bustugan (1990) studied the reaction of o-Acetylbenzophenone with aromatic amines, leading to the formation of yellow 1,2-diaryl-3-(aryliminomethyl)isoindoles. The study proposed the structures and formation mechanisms of these derivatives, highlighting the compound's role in heterocyclic chemistry (Nan'ya, Fujii, & Bustugan, 1990).

2. Involvement in Azo Dye Degradation Studies

In environmental research, derivatives of 3-Acetylbenzophenone have been examined for their roles in azo dye degradation. Spadaro and Renganathan (1994) explored the peroxidase-catalyzed oxidation of azo dyes, including Disperse Yellow 3, and found significant involvement of compounds related to 3-Acetylbenzophenone in the degradation process. This work provides insights into the environmental impact and degradation pathways of industrial dyes (Spadaro & Renganathan, 1994).

3. Contribution to the Study of Phosphorescence Spectra

The study of phosphorescence spectra of various acetophenone derivatives, including Acetophenone-d5, offers insights into the environmental perturbations and pseudo-Jahn-Teller interactions. Koyanagi, Zwarich, and Goodman (1972) provided detailed analysis on the environmental sensitivity and potential surface for the lowest triplet state in these compounds, contributing to the field of photochemistry and spectroscopy (Koyanagi, Zwarich, & Goodman, 1972).

Safety and Hazards

While specific safety and hazard information for 3-Acetylbenzophenone-d5 is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemische Analyse

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .

Molecular Mechanism

Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.

Transport and Distribution

Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

Eigenschaften

IUPAC Name |

1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGALBGZJBTRY-QRKCWBMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1S,2R,4S)- (9CI)](/img/no-structure.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)

![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)

![Trifluoroacetic acid--N-acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/1)](/img/structure/B588759.png)

![2,3-Diazatricyclo[2.2.2.2~1,4~]decane](/img/structure/B588762.png)

![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)